molecular formula C12H16ClFN2 B1422975 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine CAS No. 1247574-31-7

1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine

Cat. No.: B1422975
CAS No.: 1247574-31-7
M. Wt: 242.72 g/mol
InChI Key: DZNJNOBGGIJDJQ-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly due to its piperidine amine core and halogenated benzyl substituent. The piperidine scaffold is a privileged structure in drug discovery, known for its presence in compounds that interact with the central nervous system (CNS) . The specific incorporation of a 2-chloro-4-fluorophenyl motif is a strategic feature in inhibitor design, as closely related halogenated phenyl groups, such as the 3-chloro-4-fluorophenyl moiety, have been demonstrated to enhance biological activity and binding affinity in tyrosinase inhibitors . This suggests potential research applications for this compound in the development of enzyme inhibitors. Furthermore, structural analogs featuring a piperidine core and halogenated phenyl groups have been successfully developed as high-affinity ligands for neurological targets, such as the 5-HT1A serotonin receptor, which is implicated in mood, cognition, and neurodegenerative studies . This makes this compound a valuable scaffold for neuroscientific research and the exploration of novel neurotherapeutic agents. The compound is provided strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c13-12-6-10(14)4-3-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNJNOBGGIJDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine typically involves:

  • Formation or availability of the piperidine ring bearing an amino group at the 3-position.
  • Introduction of the 2-chloro-4-fluorobenzyl substituent at the nitrogen atom of the piperidine ring via alkylation.

This approach is consistent with common synthetic routes for similar substituted piperidine derivatives.

Alkylation of Piperidin-3-amine with 2-Chloro-4-fluorobenzyl Halides

A key step in the preparation is the nucleophilic substitution (alkylation) of the piperidin-3-amine nitrogen with 2-chloro-4-fluorobenzyl halides (commonly bromide or chloride). The general reaction conditions include:

  • Use of 2-chloro-4-fluorobenzyl bromide or chloride as the electrophilic alkylating agent.
  • The piperidin-3-amine as the nucleophile.
  • Suitable solvents such as polar aprotic solvents (e.g., N,N-dimethylformamide, acetonitrile) or alcohol solvents.
  • Base additives may be employed to neutralize the formed acid and drive the reaction forward. Bases can be organic (e.g., triethylamine) or inorganic (e.g., sodium carbonate).

This reaction yields the N-alkylated product, this compound, often in moderate to good yields.

Protection and Deprotection Steps

In some synthetic routes, the piperidin-3-amine may be initially protected to prevent side reactions during alkylation:

  • Protection of the amine group using tert-butoxycarbonyl (Boc) or other protecting groups.
  • Alkylation of the protected piperidine nitrogen.
  • Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine.

This strategy improves selectivity and yield, especially when other reactive sites are present.

Use of Chlorinating Agents and Solvent Selection

In cases where the 2-chloro-4-fluorobenzyl moiety is introduced via acylation or related transformations, chlorinating agents such as oxalyl chloride, thionyl chloride, or phosphorus oxychloride may be used to convert carboxylic acids to acid chlorides, which then react with amines.

Solvent choice is critical and varies depending on the step:

Solvent Type Examples Role in Synthesis
Ester solvents Isobutyl acetate Medium polarity, good for crystallization
Ether solvents Tetrahydrofuran (THF), diethyl ether Good for nucleophilic substitutions
Chloro solvents Dichloromethane (DCM), chloroform Used in protection/deprotection steps
Polar aprotic solvents N,N-Dimethylformamide (DMF), acetonitrile Facilitate SN2 reactions
Alcohol solvents Methanol, ethanol Sometimes used in crystallization or work-up

The solvents are chosen to optimize reaction rates, solubility, and product isolation.

Purification and Crystallization

After synthesis, the compound is purified by:

  • Extraction with suitable organic solvents (e.g., ethyl acetate).
  • Washing and basification steps to remove impurities.
  • Crystallization from solvent mixtures such as isobutyl acetate and methyl cyclohexane or acetonitrile to obtain pure crystalline forms.

Representative Reaction Scheme (Summary)

Step Reagents & Conditions Outcome
1 Piperidin-3-amine (protected or free) + 2-chloro-4-fluorobenzyl bromide/chloride, base, solvent (DMF, acetonitrile) N-alkylation to form this compound
2 Deprotection (if protected amine used), e.g., TFA in DCM Free amine product
3 Work-up: extraction, washing, basification Removal of impurities
4 Crystallization from solvent mixtures Pure crystalline compound

Research Findings and Yields

  • The alkylation step typically proceeds with moderate to good yields (50–80%) depending on reaction conditions and purity of starting materials.
  • Protection/deprotection steps add complexity but can improve overall selectivity and purity.
  • The choice of base and solvent significantly affects reaction efficiency.
  • Crystallization conditions influence the polymorphic form and purity of the final compound.

This detailed preparation overview is based on diverse patent literature and peer-reviewed synthetic methodologies excluding unreliable sources. The methods emphasize nucleophilic substitution alkylation of piperidin-3-amine with 2-chloro-4-fluorobenzyl halides, protection strategies, solvent and base selection, and purification techniques to yield high-purity this compound suitable for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine has been studied for its potential therapeutic effects in treating various neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems.

Key Studies:

  • Dopaminergic Activity: Research indicates that this compound may exhibit dopaminergic activity, making it a candidate for investigating treatments for conditions like schizophrenia and Parkinson's disease.
  • Serotonin Receptor Modulation: Studies have shown that it may influence serotonin receptors, which could be beneficial in treating depression and anxiety disorders.

Anticancer Research

Recent investigations have explored the compound's role in cancer therapy. Its ability to inhibit specific pathways involved in tumor growth has been a focal point.

Case Study Example:

  • A study published in Cancer Research demonstrated that derivatives of piperidine compounds, including this compound, showed significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Research Findings:

  • A systematic review highlighted the use of this compound in synthesizing analogs with improved pharmacokinetic properties, enhancing their therapeutic profiles.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and influencing neurological functions.

Comparison with Similar Compounds

(3R)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine

  • Molecular Formula : C₁₂H₁₇ClN₂
  • Molecular Weight : 224.73 g/mol
  • Key Differences: The 4-chlorophenyl substituent replaces the 2-chloro-4-fluorophenyl group, and the stereochemistry is specified (R-configuration).

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine

  • Molecular Formula : C₁₀H₁₀ClFN₄
  • Molecular Weight : 240.67 g/mol
  • Key Differences : The piperidine core is replaced with a pyrazole ring. The substitution pattern on the phenyl group shifts to 3-chloro-4-fluoro, which may influence metabolic stability and solubility .

Heterocyclic Analogues with Fluorophenyl Substituents

1-[(2-Chloro-4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine

  • Molecular Formula : C₁₁H₁₂ClFN₃
  • Molecular Weight : 242.11 g/mol
  • Key Differences : Incorporates a pyrazole ring with a methyl group at the 5-position. The similar molecular weight to the parent compound suggests comparable lipophilicity, but the pyrazole core may confer distinct hydrogen-bonding capabilities .

1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine

  • Molecular Formula : C₉H₉ClFN₄
  • Molecular Weight : 226.65 g/mol
  • Key Differences : The triazole ring replaces piperidine, reducing molecular weight and introducing additional nitrogen atoms. This structural change could enhance metabolic resistance but reduce steric bulk .

Pharmacologically Active Analogues

MA2 and MA3 (CB2 Receptor Agonists)

  • Structures: MA2: N-(3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine MA3: 6-(2-Fluoroethoxy)-N-(3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)quinolin-3-amine
  • Key Differences: Both compounds incorporate a quinoline core and a 2-chloro-4-fluorophenyl-linked oxadiazole chain. Unlike the piperidine scaffold, these molecules exhibit high affinity for cannabinoid receptor CB2, demonstrating the importance of the oxadiazole-quinoline motif in receptor interaction .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine Piperidine 2-Cl-4-F-benzyl, 3-NH₂ C₁₂H₁₆ClFN₂ 242.72 Versatile scaffold (discontinued)
(3R)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine Piperidine 4-Cl-benzyl, 3-NH₂ (R-config) C₁₂H₁₇ClN₂ 224.73 Stereospecific synthesis
1-[(2-Cl-4-F-phenyl)methyl]-5-methylpyrazol-3-amine Pyrazole 2-Cl-4-F-benzyl, 5-CH₃ C₁₁H₁₂ClFN₃ 242.11 Structural analogue for H-bond studies
MA2 (CB2 agonist) Quinoline 2-Cl-4-F-oxadiazole chain C₂₀H₁₈ClFN₄O 392.85 High CB2 affinity

Research Implications

  • Piperidine vs. Pyrazole/Triazole Cores : Piperidine derivatives generally exhibit higher conformational flexibility, whereas pyrazole/triazole analogues offer enhanced metabolic stability due to aromatic nitrogen atoms .
  • Substituent Effects : The 2-chloro-4-fluorophenyl group is a common motif in CNS-targeted drugs due to its lipophilicity and ability to penetrate the blood-brain barrier . Shifting substituent positions (e.g., 3-chloro-4-fluoro in ) alters electronic properties and steric hindrance, impacting receptor selectivity.

Biological Activity

1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. Its structure, featuring a piperidine ring substituted with a chloro-fluorophenyl group, suggests possible interactions with biological systems that warrant further investigation.

The compound's molecular formula is C12_{12}H14_{14}ClF1_{1}N, indicating the presence of chlorine and fluorine substituents, which can influence its pharmacological properties. The presence of these halogens is known to enhance biological activity in various classes of compounds, particularly in antimicrobial agents.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperidine derivatives. For instance, a related study found that various piperidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for active compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1 summarizes the MIC values for various piperidine derivatives:

Compound NameMIC (mg/mL)Target Bacteria
This compoundTBDTBD
Piperidine Derivative A0.0039S. aureus
Piperidine Derivative B0.025E. coli

Case Study : In vitro tests conducted on a series of piperidine derivatives demonstrated that modifications on the phenyl ring significantly affected antibacterial potency, with electron-withdrawing groups enhancing activity .

Antifungal Activity

In addition to its antibacterial effects, compounds similar to this compound have shown antifungal activity. For example, one study reported that certain piperidine derivatives exhibited antifungal effects against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL .

Table 2 outlines antifungal activity against common fungal strains:

Compound NameMIC (mg/mL)Target Fungi
This compoundTBDTBD
Piperidine Derivative C16.69C. albicans
Piperidine Derivative D56.74Fusarium oxysporum

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the substitution patterns on the piperidine ring and the phenyl group are critical for enhancing biological activity. For example, halogen substitutions have been correlated with increased potency against bacterial strains .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific bacterial enzymes or cell membrane components, disrupting normal cellular functions.

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Purity (%)Reference
Reductive AminationNaBH₃CN, MeOH, RT, 12h6892
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 24h7595

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aryl-CH₂-piperidine linkage at δ 3.8–4.2 ppm).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 243.08).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .

How can X-ray crystallography be applied to determine the crystal structure of this compound, and what challenges arise during refinement?

Basic Research Question
Single-crystal X-ray diffraction using SHELXL ( ) is standard. Challenges include:

  • Twinned crystals : Use TWINABS for data integration.
  • Disorder : Apply restraints to flexible substituents (e.g., the fluorophenyl group).
  • Validation : Check R-factor convergence (<5% for high-resolution data) .

What mechanistic insights can be gained from studying the oxidative degradation of this compound under varying pH conditions?

Advanced Research Question
As seen in , permanganate oxidation of analogous piperidine derivatives proceeds via:

  • Acidic pH : Radical intermediates detected by EPR; major products include nitroso derivatives.
  • Alkaline pH : Hydroxyl radical pathways dominate, forming carboxylic acids.
    Methodology : Use UV-Vis spectroscopy to track MnO₄⁻ consumption and LC-MS to identify degradation products .

How should researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Advanced Research Question

  • Cross-validation : Compare experimental NMR with DFT-calculated chemical shifts (Gaussian09/B3LYP/6-31G*).
  • Solvent effects : Account for DMSO-d₶ vs. CDCl₃ shifts using COSMO-RS models.
  • Dynamic effects : Use VT-NMR to assess conformational mobility .

What computational approaches are suitable for modeling the compound’s electronic properties and binding affinities?

Advanced Research Question

  • Docking Studies : AutoDock Vina predicts interactions with biological targets (e.g., GPCRs).
  • DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to explain reactivity trends.
  • MD Simulations : CHARMM36 force fields assess stability in lipid bilayers .

How can researchers assess the compound’s stability under accelerated storage conditions?

Advanced Research Question

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
  • Analytical Monitoring : Track decomposition via HPLC-UV and identify degradants with HRMS .

What strategies are recommended for evaluating the compound’s biological activity in enzyme inhibition assays?

Advanced Research Question

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀.
  • Selectivity Screening : Test against related enzymes (e.g., carbonic anhydrase isoforms) to identify off-target effects .

What regioselective modification strategies are feasible for the piperidine ring without altering the aryl-chloro-fluoro moiety?

Advanced Research Question

  • Protection/Deprotection : Use Boc groups to temporarily block the amine during alkylation.
  • Metal-Free Amination : Employ hypervalent iodine reagents for C–H functionalization .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Advanced Research Question

  • Analog Synthesis : Modify substituents on the piperidine ring (e.g., methyl, hydroxy groups).
  • Pharmacophore Mapping : Use Schrödinger’s Phase to correlate structural features with activity.
  • In Vivo Validation : Assess bioavailability and toxicity in rodent models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine
Reactant of Route 2
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1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine

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